molecular formula C10H10N2O3 B13584656 methyl 2-(hydroxymethyl)-3H-benzimidazole-5-carboxylate

methyl 2-(hydroxymethyl)-3H-benzimidazole-5-carboxylate

Cat. No.: B13584656
M. Wt: 206.20 g/mol
InChI Key: UGJYBJPCNXGXLT-UHFFFAOYSA-N
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Description

Methyl 2-(hydroxymethyl)-3H-benzimidazole-5-carboxylate is a chemical compound that belongs to the benzimidazole family. Benzimidazoles are heterocyclic aromatic organic compounds that are known for their diverse biological activities and applications in various fields such as medicine, agriculture, and material science. The specific structure of this compound includes a benzimidazole ring substituted with a hydroxymethyl group and a carboxylate ester group, which imparts unique chemical properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-(hydroxymethyl)-3H-benzimidazole-5-carboxylate typically involves the reaction of 2-aminobenzimidazole with formaldehyde and methanol under acidic conditions. The reaction proceeds through the formation of an intermediate hydroxymethyl derivative, which is then esterified to yield the final product. The reaction conditions often include the use of sulfuric acid as a catalyst and heating the reaction mixture to facilitate the formation of the desired compound .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance the efficiency and yield of the reaction. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(hydroxymethyl)-3H-benzimidazole-5-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include carboxylic acid derivatives, alcohols, amines, and various substituted benzimidazole derivatives. These products can have distinct chemical and biological properties, making them valuable for further research and applications .

Scientific Research Applications

Methyl 2-(hydroxymethyl)-3H-benzimidazole-5-carboxylate has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of methyl 2-(hydroxymethyl)-3H-benzimidazole-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of microbial enzymes, leading to antimicrobial effects, or interfere with cellular signaling pathways involved in cancer cell proliferation .

Comparison with Similar Compounds

Similar Compounds

    2-(Hydroxymethyl)benzimidazole: Lacks the carboxylate ester group but shares the hydroxymethyl substitution.

    Methyl benzimidazole-5-carboxylate: Lacks the hydroxymethyl group but contains the carboxylate ester group.

    Benzimidazole derivatives: Various substituted benzimidazoles with different functional groups.

Uniqueness

Methyl 2-(hydroxymethyl)-3H-benzimidazole-5-carboxylate is unique due to the presence of both the hydroxymethyl and carboxylate ester groups, which impart distinct chemical and biological properties.

Properties

Molecular Formula

C10H10N2O3

Molecular Weight

206.20 g/mol

IUPAC Name

methyl 2-(hydroxymethyl)-3H-benzimidazole-5-carboxylate

InChI

InChI=1S/C10H10N2O3/c1-15-10(14)6-2-3-7-8(4-6)12-9(5-13)11-7/h2-4,13H,5H2,1H3,(H,11,12)

InChI Key

UGJYBJPCNXGXLT-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)N=C(N2)CO

Origin of Product

United States

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